4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.: 1260759-01-0
VCID: VC2988986
Molecular Formula: C6H9ClF3NO2
Molecular Weight: 219.59 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a synthetic organic compound that has garnered attention in various fields of chemistry and pharmacology. Its molecular formula is C₆H₉ClF₃NO₂, with a molecular weight of approximately 219.59 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a trifluoromethyl group and a carboxylic acid group. The presence of hydrochloride indicates that it is in the form of a hydrochloric acid salt, enhancing its solubility and stability in aqueous environments. Chemical Data Table
Synthesis and ApplicationsThe synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. These methods can be optimized for industrial production to maximize yield and minimize environmental impact. Applications Overview
Research Findings and Biological ActivityResearch on compounds with similar structures suggests they can modulate biological pathways by inhibiting or activating specific enzymes involved in metabolic processes. This makes them candidates for drug development aimed at treating various diseases. The trifluoromethyl group in 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride enhances metabolic stability and bioavailability, making it attractive for pharmacological studies. Biological Activity Table
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1260759-01-0 | ||||||||||||||||||
Product Name | 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | ||||||||||||||||||
Molecular Formula | C6H9ClF3NO2 | ||||||||||||||||||
Molecular Weight | 219.59 g/mol | ||||||||||||||||||
IUPAC Name | 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | ||||||||||||||||||
Standard InChI | InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H | ||||||||||||||||||
Standard InChIKey | WRWPZFUIFXLHEJ-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | C1C(C(CN1)C(F)(F)F)C(=O)O.Cl | ||||||||||||||||||
Canonical SMILES | C1C(C(CN1)C(F)(F)F)C(=O)O.Cl | ||||||||||||||||||
PubChem Compound | 53418163 | ||||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume